Methyl 5-oxo-1-(phenylsulfonyl)prolinate
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Overview
Description
Methyl 5-oxo-1-(phenylsulfonyl)prolinate is a chemical compound that belongs to the class of sulfonamides and carboxylic acid esters It is characterized by the presence of a phenylsulfonyl group attached to a proline-derived structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method is the base-mediated coupling reaction, where 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) is used as a strong base to drive the reaction to completion. The reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-(phenylsulfonyl)prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for cross-coupling reactions, strong bases like DBU for dehydrogenation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or other derivatives.
Scientific Research Applications
Methyl 5-oxo-1-(phenylsulfonyl)prolinate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound’s sulfonamide structure makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as a pharmaceutical agent.
Industry: Carboxylic acid esters like this compound are used in the coatings and pharmaceutical industries.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1-(phenylsulfonyl)prolinate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-4-oxocanecarboxylate
- Methyl 3-oxo-5-indanecarboxylate
- Methyl 1-methyl-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
Methyl 5-oxo-1-(phenylsulfonyl)prolinate is unique due to the presence of both a phenylsulfonyl group and a proline-derived structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO5S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-18-12(15)10-7-8-11(14)13(10)19(16,17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
ULYMBHMQFISATQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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